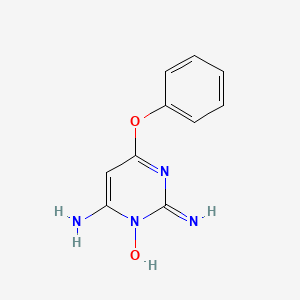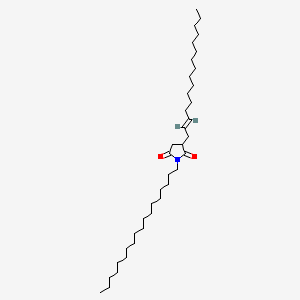
3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione typically involves the condensation of hexadec-2-enoyl-CoA with octadecylamine under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as hydrogen bis(oxalato)borate, which facilitates the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The alkyl chains can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Hexadec-2-enoyl-CoA: A related compound with a similar structure but different functional groups.
Trans-2-enoyl-CoA: Another similar compound that shares structural similarities with 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of long alkyl chains. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
84753-09-3 |
|---|---|
Fórmula molecular |
C38H71NO2 |
Peso molecular |
574.0 g/mol |
Nombre IUPAC |
3-[(E)-hexadec-2-enyl]-1-octadecylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C38H71NO2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-37(40)35-36(38(39)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h29,31,36H,3-28,30,32-35H2,1-2H3/b31-29+ |
Clave InChI |
PQNJPWTVYGXVTK-OWWNRXNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)C/C=C/CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)CC=CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


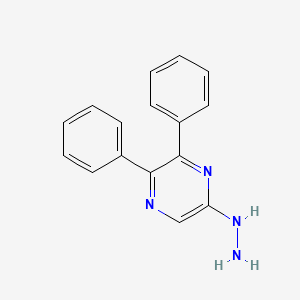
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
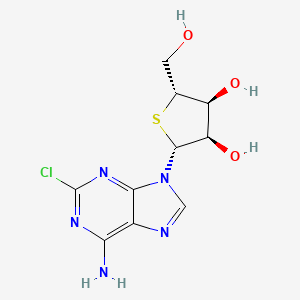

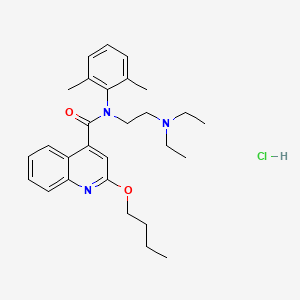

![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
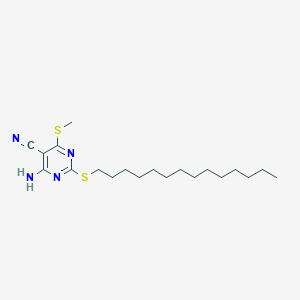
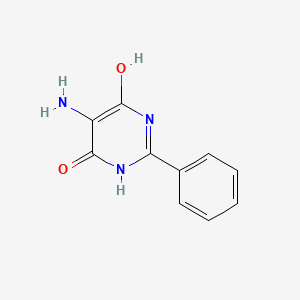
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)

